N~1~-[4-(acetylamino)phenyl]-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide -

N~1~-[4-(acetylamino)phenyl]-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide

Catalog Number: EVT-3784998
CAS Number:
Molecular Formula: C23H23N3O5S
Molecular Weight: 453.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Likely Synthesis Route: Based on the presence of amide bonds and sulfonyl groups, the target molecule could be synthesized using methods similar to those described in the abstracts. [, , , , ] These methods often involve reacting an amine with an activated carboxylic acid derivative, followed by sulfonylation.
  • Challenges in Synthesis: The presence of multiple functional groups in the target molecule could lead to challenges in synthesis, such as unwanted side reactions or difficulties in purifying the final product. [, ]

Medicinal Chemistry:

  • Potential Biological Activity: The presence of a sulfonamide group and multiple aromatic rings suggests the target molecule may have potential as a drug candidate. Sulfonamides are known to exhibit a wide range of biological activities. [, , , ]
  • Structure-Activity Relationships: Examining the structure-activity relationships of similar molecules described in the abstracts can provide insights into how modifying specific functional groups on the target molecule could alter its biological activity. [, ]

Pharmacology:

  • Potential Targets: The specific mechanisms of action of related molecules in the abstracts provide hints at potential drug targets for the target molecule. These targets could include enzymes or receptors involved in various biological processes. [, , , , ]
  • Pharmacokinetic Properties: The physicochemical properties of the target molecule, such as its solubility and lipophilicity, will influence its pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion. [, ]

Crystallography:

  • Solid-State Structure: Crystallizing the target molecule and determining its single-crystal structure could reveal its three-dimensional conformation and intermolecular interactions in the solid state. This information is valuable for understanding its physical properties and potential applications. [, , , ]

Spectroscopy:

  • Structural Characterization: Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy, can be used to confirm the structure of the synthesized target molecule and to analyze its vibrational modes. [, , , , , , ]
  • Electronic Properties: UV-Vis spectroscopy can provide information about the electronic transitions within the molecule, which can be correlated with its structure and potential applications. [, , , ]
Future Directions
  • Biological Activity Screening: Once synthesized, the target molecule should be screened for a range of biological activities, such as antimicrobial, antiviral, or anticancer activity. This would involve in vitro assays using cell cultures and potentially in vivo studies using animal models. [, , ]
  • Structure-Activity Relationship Studies: If biological activity is identified, further research could focus on modifying different parts of the molecule to improve its potency, selectivity, or pharmacokinetic properties. This iterative process would involve synthesizing a library of analogues and evaluating their biological activity. [, ]
  • Mechanism of Action Studies: If the target molecule shows promising activity, research should focus on elucidating its mechanism of action. This could involve identifying the specific molecular targets of the molecule and understanding how it interacts with those targets. [, , ]

(2R)-N-Hydroxy-2-methyl-2-(methylsulfonyl)-4-(6-((4-(morpholinomethyl)phenyl)ethynyl)-3-oxo-1H-pyrrolo[1,2-c]imidazol-2(3H)yl)butanamide (Compound 17a)

  • Compound Description: This compound is a potent inhibitor of UDP-3-O-((R)-3-hydroxymyristoyl)-N-glucosamine deacetylase (LpxC) []. LpxC is an attractive target for novel antibacterial drugs, particularly against multidrug-resistant Gram-negative bacteria. Compound 17a was identified through a scaffold hopping approach based on known methylsulfone hydroxamate LpxC inhibitors [].

3-Nitro-N-(4-phenoxyphenyl)benzamide (ICA-105574)

  • Compound Description: This compound is a potent activator of the human ether-à-go-go-related gene (hERG) potassium channel []. hERG channels play a crucial role in shaping the cardiac action potential. ICA-105574 achieves its effect by removing hERG channel inactivation [].

Sodium N-(methylsulfonyl)-N-(4-nitro-2-phenoxyphenyl)sulfamate (Nimesulide Prodrug 1)

  • Compound Description: This compound serves as a water-soluble prodrug of nimesulide, a non-steroidal anti-inflammatory drug (NSAID) []. Prodrugs are inactive forms of drugs that are metabolized in the body to release the active drug molecule. The sulfamate group in this compound allows for improved water solubility and facilitates parenteral administration [].

N-(2-Phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide

  • Compound Description: This compound was synthesized via Sonogashira cross-coupling, a reaction commonly used to form carbon-carbon bonds between an aryl or vinyl halide and a terminal alkyne []. The structure was confirmed using various spectroscopic techniques [].

Properties

Product Name

N~1~-[4-(acetylamino)phenyl]-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide

IUPAC Name

N-(4-acetamidophenyl)-2-(N-methylsulfonyl-4-phenoxyanilino)acetamide

Molecular Formula

C23H23N3O5S

Molecular Weight

453.5 g/mol

InChI

InChI=1S/C23H23N3O5S/c1-17(27)24-18-8-10-19(11-9-18)25-23(28)16-26(32(2,29)30)20-12-14-22(15-13-20)31-21-6-4-3-5-7-21/h3-15H,16H2,1-2H3,(H,24,27)(H,25,28)

InChI Key

WMWJABYLKBDDLM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.